

Technical Support Center: Alternative Purification Techniques for Polar Boronic Acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Oxo-3,4-dihydro-2H-benzo[*b*]
[1,4]oxazin-6-yl)boronic acid

Cat. No.: B1441393

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of polar boronic acids. Standard chromatographic methods often fail for these compounds due to their high polarity, propensity for dehydration to boroxines, and potential for decomposition on silica gel.^{[1][2][3]} This document provides a series of troubleshooting solutions and in-depth answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of polar boronic acids in a direct question-and-answer format.

Q1: My polar boronic acid is inseparable from polar byproducts on normal-phase silica gel. What should I try first?

Answer: Co-elution of highly polar compounds is a classic challenge. Before abandoning chromatography, consider that the issue may be with the stationary phase's interaction with

your compound. However, for a more definitive and often simpler solution, non-chromatographic methods are highly recommended as a first-line approach.

Recommended First-Line Approach: Acid-Base Extraction

The acidic nature of the boronic acid group can be exploited for a simple and effective liquid-liquid extraction. By converting the boronic acid into its corresponding boronate salt, its solubility can be dramatically shifted into the aqueous phase, leaving less polar, non-acidic impurities behind in the organic layer.

- Mechanism: Boronic acids are weak Lewis acids. In the presence of a strong base (e.g., NaOH), they form a highly polar, water-soluble tetracoordinate boronate salt.
- Procedure:
 - Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
 - Extract the organic solution with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will move into the aqueous layer as its salt.[\[2\]](#)
 - Separate the layers. The organic layer contains non-acidic impurities and can be discarded.
 - Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-4. This will protonate the boronate salt, regenerating the neutral boronic acid, which will often precipitate or can be extracted back into a fresh organic solvent.
- Causality: This technique works by leveraging the change in polarity and solubility upon salt formation. It is most effective for separating the boronic acid from neutral or basic impurities. However, be cautious if your molecule contains other acidic functional groups (phenols, carboxylic acids) or is base-labile.[\[1\]](#)[\[4\]](#)

Q2: My boronic acid appears to be decomposing or irreversibly binding to my silica gel column. How can I prevent this?

Answer: This is a very common problem. The surface of silica gel is populated with silanol groups (Si-OH), which are Lewis acidic and can strongly interact with or even catalyze the degradation of boronic acids and their esters.[\[1\]](#)[\[2\]](#) The solution is to either protect the boronic acid moiety or modify the stationary phase to make it less aggressive.

Strategy 1: Protection as a Boronate Ester

Converting the polar boronic acid to a less polar, more robust boronate ester (e.g., a pinacol ester) is a standard and highly effective strategy.[\[5\]](#)[\[6\]](#) These esters are significantly less polar and less prone to decomposition on silica, making them much more amenable to standard chromatography.

- Workflow: This involves a three-step sequence: Esterification → Chromatography → Deprotection. A detailed protocol is provided in Part 3.
- Why it Works: The esterification masks the reactive $\text{B}(\text{OH})_2$ group, reducing its Lewis acidity and its ability to form strong hydrogen bonds with the silica surface. This leads to cleaner elution profiles and prevents on-column degradation.[\[7\]](#)

Strategy 2: Use of Boric Acid-Impregnated Silica Gel

If you must chromatograph a boronate ester that is still showing some instability, a simple and effective trick is to pre-treat the silica gel with boric acid.

- Mechanism: The added boric acid effectively saturates the Lewis acidic sites on the silica surface that are responsible for binding and degrading the boronate ester.[\[5\]](#) This creates a more inert stationary phase, allowing for better recovery and less streaking of the desired compound.[\[8\]](#)
- Preparation: A slurry of silica gel is made in a solvent containing a small amount of boric acid, and the solvent is then evaporated before packing the column. This technique is particularly useful for purifying pinacol boronic esters (Bpin).[\[5\]](#)

Q3: My boronic acid is an oil or fails to crystallize. What are my options?

Answer: When traditional crystallization fails, derivatization into a highly crystalline adduct is the most powerful alternative. For boronic acids, the formation of a diethanolamine (DEA) adduct is an exceptionally effective technique.[4][9]

- Mechanism: Boronic acids react reversibly with diethanolamine to form a stable, bicyclic adduct. These adducts are often highly crystalline, even when the parent boronic acid is an oil, and will frequently precipitate from non-polar organic solvents.[6]
- Key Advantages:
 - High Crystallinity: Provides a reliable method for obtaining a solid derivative from an oil.
 - Selective Precipitation: The adduct often crashes out of solution, leaving soluble impurities behind in the mother liquor.
 - Reversibility: The pure boronic acid can be easily regenerated from the filtered adduct.[1]
[4]
- Limitation: This method works best for boronic acids that are not excessively polar themselves, as highly polar adducts may not precipitate as readily.[1] A detailed protocol for this method is provided in Part 3.

Q4: I have a complex mixture, and simple extraction or crystallization isn't working. What is a more robust, multi-step strategy?

Answer: For highly complex mixtures or when target purity is critical (e.g., for drug development), a protection-based strategy is the most robust approach. The conversion of the boronic acid to a stable, less polar derivative allows for more conventional purification, after which the boronic acid can be regenerated.

Recommended Robust Workflow: The Pinanediol Protection Strategy

- Protection: React the crude polar boronic acid with a chiral diol, such as (+)-pinanediol, under anhydrous conditions to form the corresponding boronate ester.[7] This reaction is typically driven by the azeotropic removal of water.

- Purification: The resulting pinanediol ester is significantly less polar and more stable than the parent acid. It can now be purified effectively using standard silica gel chromatography.[7]
- Deprotection: Once the ester is pure, the pinanediol protecting group can be removed to regenerate the free boronic acid. A common method involves transesterification with another boronic acid in a biphasic system or hydrolysis.[10] A more modern and reliable method involves conversion to a trifluoroborate salt with potassium hydrogen difluoride (KHF₂), followed by acidic hydrolysis.[11][12]

This workflow provides two opportunities for purification (extraction after protection and chromatography of the ester), making it highly effective for challenging separations.

Q5: My NMR shows a mixture of my boronic acid and its boroxine. How do I purify it and prevent re-formation?

Answer: Boroxines are cyclic trimer anhydrides formed by the reversible dehydration of three boronic acid molecules.[13][14] Their presence is a common source of impurity and can complicate characterization and reactivity.

- Understanding the Equilibrium: The equilibrium between the boronic acid and the boroxine is dynamic and influenced by the presence of water. In anhydrous solvents, the boroxine form is favored, while in the presence of water, hydrolysis shifts the equilibrium back to the boronic acid.[15][16]
- Purification Strategy:
 - Hydrolyze the Boroxine: Dissolve the crude mixture in a solvent system containing water (e.g., ether/water or THF/water) and stir. This will drive the equilibrium entirely to the boronic acid form.
 - Isolate the Boronic Acid: Proceed with one of the purification methods described above (e.g., acid-base extraction, DEA adduct formation) on the fully hydrolyzed mixture. Recrystallization from a water-containing solvent system can also be effective for isolating the pure boronic acid.[17]
- Preventing Re-formation: Since the dehydration is reversible, storing the purified boronic acid under completely anhydrous conditions can lead to the re-formation of the boroxine over

time.[13] For long-term stability, it is often best to store the compound as a more stable derivative, such as a pinacol ester or a trifluoroborate salt.[4]

Part 2: Frequently Asked Questions (FAQs)

Q6: What makes polar boronic acids so difficult to purify?

Answer: The difficulty stems from a combination of their physical and chemical properties:

- High Polarity: The $\text{B}(\text{OH})_2$ group is highly polar and capable of strong hydrogen bonding. This causes polar boronic acids to have very low solubility in common non-polar chromatography solvents and to move very slowly (low R_f) on silica gel, often streaking badly.[5]
- Lewis Acidity: The boron atom is electron-deficient, making it a Lewis acid. This leads to strong, often irreversible, binding to the Lewis basic silanol groups on the surface of silica gel.[2][5]
- Instability:
 - Decomposition: The interaction with the acidic silica surface can catalyze decomposition pathways like protodeboronation (loss of the boronic acid group).[1]
 - Dehydration: They readily and reversibly lose water to form cyclic boroxine trimers, meaning a "pure" sample can actually be an equilibrium mixture of the acid and its anhydride.[7][13]

Q7: How does diethanolamine (DEA) adduct formation work for purification?

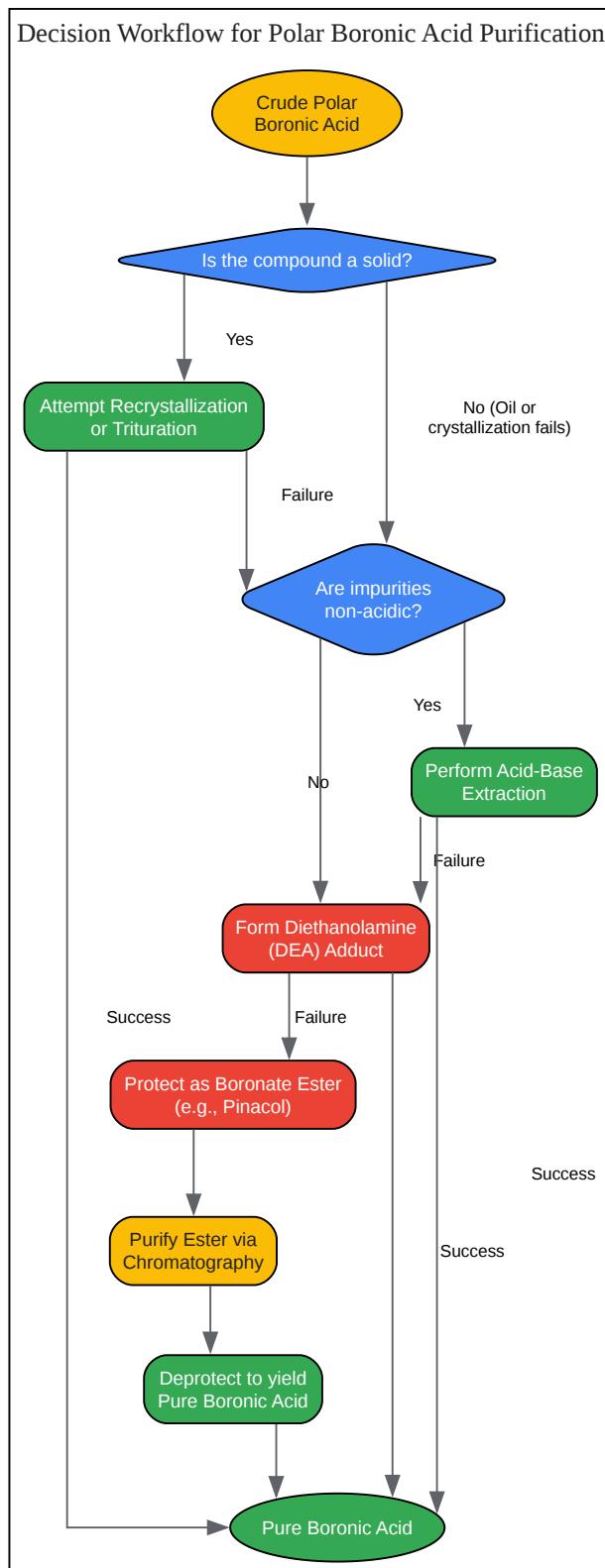
Answer: This technique relies on the formation of a stable, tetracoordinate boron species. The boronic acid (a Lewis acid) reacts with the two hydroxyl groups and the nitrogen atom of diethanolamine (a Lewis base) to form a rigid, bicyclic boronate ester with an internal dative B-N bond.[6]

This structure is often very symmetric and conformationally locked, which promotes efficient packing into a crystal lattice. This is why even boronic acids that are oils can form highly crystalline, high-melting-point solids upon reaction with DEA.^[9] The adduct typically has very different solubility properties from the starting material and impurities, allowing it to be isolated by precipitation and filtration. The pure boronic acid is then regenerated by hydrolysis, often under mild acidic conditions which break the B-O and B-N bonds.^{[1][4]}

Q8: When is it appropriate to use a protection-deprotection strategy?

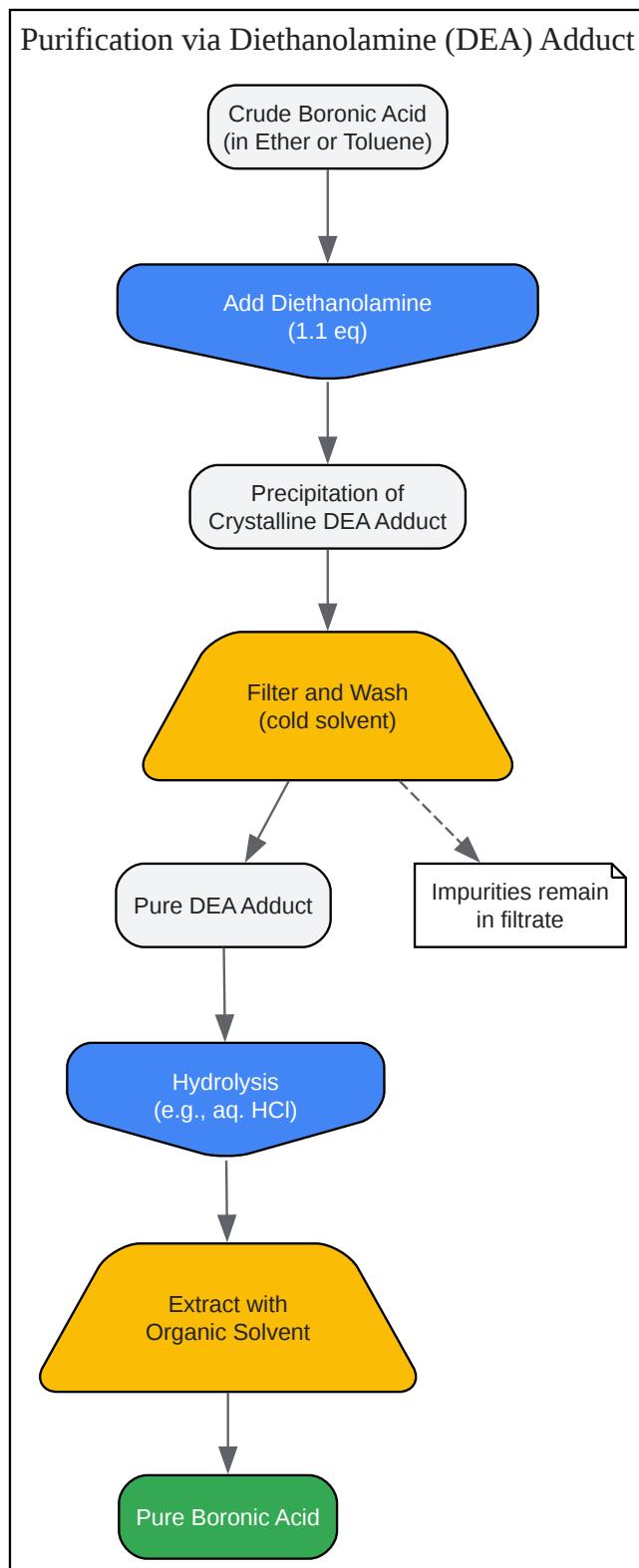
Answer: A protection-deprotection strategy is warranted under several circumstances:

- When Simpler Methods Fail: If acid-base extraction, crystallization, or DEA adduct formation are ineffective due to the nature of the impurities or the physical properties of the boronic acid.
- High Purity is Required: For pharmaceutical applications, where impurity profiles must be rigorously controlled, the multiple purification opportunities offered by a protection-purification-deprotection sequence are invaluable.
- Downstream Chemistry is Incompatible: If the free boronic acid is unstable to subsequent reaction conditions, it can be carried through several synthetic steps as a more robust boronate ester (e.g., pinacol or MIDA ester) and deprotected only at the final stage.^[6]
- Chromatography is Unavoidable: When the impurities are structurally very similar to the desired product (e.g., isomers), chromatography is often the only way to achieve separation. Protecting the boronic acid makes it compatible with standard chromatographic techniques.

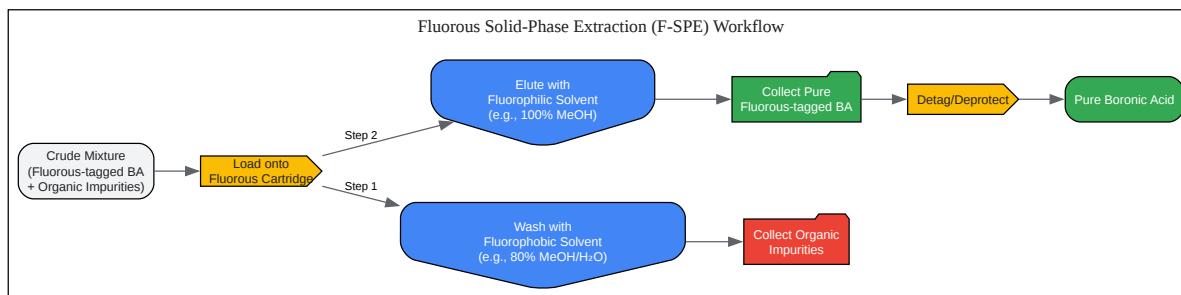

Q9: What is Fluorous Solid-Phase Extraction (F-SPE) and when is it useful for boronic acids?

Answer: Fluorous Solid-Phase Extraction (F-SPE) is a purification technique that separates molecules based on their fluorine content.^[18] The stationary phase is silica gel modified with long perfluoroalkyl chains, which strongly retains highly fluorinated ("fluorous") molecules while allowing non-fluorinated ("organic") molecules to pass through.^{[19][20]}

- Application to Boronic Acids: This method can be adapted for boronic acid purification by temporarily attaching a "fluorous tag" (a molecule with a long perfluoroalkyl chain) to the boronic acid.
- Workflow:
 - Tagging: The crude polar boronic acid is reacted with a fluorous diol to form a fluorous boronate ester.
 - F-SPE Purification: The reaction mixture is loaded onto a fluorous silica cartridge.
 - A "fluorophobic" solvent (like 80:20 methanol/water) is used to wash all the non-fluorous impurities off the column.[18][21]
 - The desired fluorous-tagged boronate ester is retained on the column.
 - A "fluorophilic" solvent (like methanol or acetone) is then used to elute the pure, fluorous-tagged ester.[19]
 - Detagging: The fluorous tag is cleaved to regenerate the pure boronic acid.
- Usefulness: F-SPE is particularly powerful in parallel synthesis and medicinal chemistry for rapid purification without traditional column chromatography. It is an excellent choice when dealing with reactions that use fluorous-tagged catalysts or reagents, as the purification step can simultaneously remove those components.[21][22]


Part 3: Visualizations and Experimental Protocols

Diagrams of Key Workflows


[Click to download full resolution via product page](#)

Caption: Decision tree for selecting a suitable purification method.

[Click to download full resolution via product page](#)

Caption: Workflow for purification using DEA adduct formation.

[Click to download full resolution via product page](#)

Caption: General workflow for F-SPE purification.

Protocol 1: Purification via Diethanolamine (DEA) Adduct Formation

This protocol is adapted from methodologies described in the literature for the purification of boronic acids that are oils or are difficult to crystallize.[\[6\]](#)[\[9\]](#)

Materials:

- Crude boronic acid
- Diethanolamine (DEA)
- Anhydrous diethyl ether or toluene
- 1M Hydrochloric acid (HCl)
- Ethyl acetate or other suitable extraction solvent
- Saturated sodium chloride solution (brine)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Adduct Formation:

- Dissolve the crude boronic acid (1.0 eq) in a minimum amount of anhydrous diethyl ether or toluene in a flask.
- Add diethanolamine (1.0-1.1 eq) dropwise to the solution while stirring at room temperature.
- A white precipitate of the DEA adduct should form, often within minutes.[6] Continue stirring for 30-60 minutes to ensure complete precipitation.

- Isolation of the Adduct:

- Cool the slurry in an ice bath for 30 minutes to maximize precipitation.
- Collect the solid adduct by vacuum filtration.
- Wash the filter cake with a small amount of cold diethyl ether to remove any entrained soluble impurities.
- Dry the crystalline adduct under vacuum. At this stage, the adduct can be characterized (NMR, mp) to confirm its purity.

- Regeneration of the Boronic Acid:

- Suspend the purified DEA adduct in a biphasic mixture of ethyl acetate and 1M HCl.
- Stir vigorously until all the solid has dissolved. The adduct will hydrolyze, with the protonated diethanolamine moving into the aqueous phase and the free boronic acid moving into the organic phase.
- Separate the layers in a separatory funnel.
- Wash the organic layer with brine, then dry it over anhydrous MgSO_4 or Na_2SO_4 .

- Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the pure boronic acid.

Protocol 2: Protection-Purification-Deprotection using (+)-Pinanediol

This protocol outlines the robust strategy of converting a polar boronic acid into a less polar, chromatographically stable pinanediol ester for purification.[\[7\]](#)

Materials:

- Crude boronic acid
- (+)-Pinanediol
- Anhydrous toluene or THF
- Silica gel for column chromatography
- Potassium hydrogen difluoride (KHF_2)
- Aqueous HCl
- Appropriate solvents for chromatography and extraction

Procedure:

- Protection (Esterification):
 - Combine the crude boronic acid (1.0 eq) and (+)-pinanediol (1.0-1.1 eq) in a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.[\[7\]](#)
 - Add anhydrous toluene to the flask.
 - Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

- Monitor the reaction by TLC until the starting boronic acid is consumed (typically a few hours to overnight).
- Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be taken directly to the next step.
- Purification (Chromatography):
 - Purify the crude pinanediol boronate ester using standard silica gel flash chromatography. The ester is significantly less polar than the starting acid, so a less polar eluent system (e.g., hexanes/ethyl acetate) can be used.[\[7\]](#)
 - Combine the pure fractions and remove the solvent under reduced pressure.
- Deprotection (via Trifluoroborate Salt):
 - Dissolve the purified pinanediol ester in a suitable solvent like methanol or acetone.
 - Add an aqueous solution of KHF_2 (excess, ~3-4 eq) and stir the mixture at room temperature.[\[11\]](#)[\[12\]](#) This reaction forms the potassium trifluoroborate salt, which often precipitates.
 - Isolate the trifluoroborate salt by filtration or by removing the solvent and washing the residue.
 - Treat the trifluoroborate salt with aqueous acid (e.g., 1M HCl) and stir to hydrolyze it to the free boronic acid.
 - Extract the pure boronic acid into an organic solvent, dry, and concentrate as described in Protocol 1.

Part 4: Comparison of Techniques

Technique	Principle	Advantages	Disadvantages	Best For...
Acid-Base Extraction	pH-dependent solubility shift	Fast, simple, inexpensive, scalable.[2]	Only removes neutral/basic impurities; ineffective for amphoteric compounds or other acidic impurities.[1][4]	Crude mixtures where the primary impurities have different acidic/basic properties from the product.
DEA Adduct Formation	Derivatization to a crystalline adduct	Excellent for purifying oils or non-crystalline solids; highly selective precipitation.[6][9]	Adduct may not precipitate if too polar; requires an additional hydrolysis step.[1]	Purifying boronic acids that are oils or are difficult to crystallize by conventional means.
Protection/Deprotection	Masking polarity for chromatography	Robust, highly effective for complex mixtures; enables standard chromatography.[5][7]	Multi-step (adds 2 steps to synthesis); requires stable protecting groups and efficient deprotection.[6]	Complex mixtures requiring high purity where simpler methods have failed.
Fluorous SPE (F-SPE)	Separation based on fluorine content	Very fast, amenable to automation/parallel synthesis; no traditional chromatography needed.[18][21]	Requires synthesis of a fluorous-tagged derivative; fluorous reagents and silica can be expensive.	High-throughput screening, medicinal chemistry, and purification from fluorous catalysts/reagents.
Recrystallization	Differential solubility in a solvent	Potentially provides very high purity in a	Often fails for highly polar compounds; finding a suitable	Compounds that are solids and have a significant difference in

single step; scalable.[17][23]	solvent can be difficult and time- consuming.[1]	solubility between hot and cold solvent.
-----------------------------------	--	--

Part 5: References

- How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate. --INVALID-LINK--
- Purification of boronic acids? : r/chemistry - Reddit. (2017). Reddit. --INVALID-LINK--
- Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025). Chemistry Stack Exchange. --INVALID-LINK--
- HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025). Reddit. --INVALID-LINK--
- Technical Support Center: Synthesis of (+)-Pinanediol Boronic Esters - Benchchem. BenchChem. --INVALID-LINK--
- Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. (2019). Accounts of Chemical Research. --INVALID-LINK--
- Analysis of benzo(a)pyrene:DNA adducts formed in cells in culture by immobilized boronate chromatography. (1986). Cancer Research. --INVALID-LINK--
- Development of Fluorous Boronic Acid Catalysts Integrated with Sulfur for Enhanced Amidation Efficiency. (2023). Electronic Supplementary Information. --INVALID-LINK--
- Technical Support Center: Effective Removal of Boronic Acid Byproducts - Benchchem. BenchChem. --INVALID-LINK--
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2012). ResearchGate. --INVALID-LINK--
- Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2024). Reddit. --INVALID-LINK--

- HELP: Purifying boronic acids sucks : r/chemistry - Reddit. (2025). Reddit. --INVALID-LINK--
- Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. (2023). National Center for Biotechnology Information. --INVALID-LINK--
- Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. (2009). ResearchGate. --INVALID-LINK--
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). Chemical Society Reviews. --INVALID-LINK--
- How to Purify Boric Acid (by Recrystallization) - YouTube. (2015). YouTube. --INVALID-LINK--
- Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (2012). National Center for Biotechnology Information. --INVALID-LINK--
- Removal of boronic acid protecting groups by transesterification. (1994). Google Patents. --INVALID-LINK--
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). National Center for Biotechnology Information. --INVALID-LINK--
- Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. (2009). PubMed. --INVALID-LINK--
- Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. (2023). SciSpace. --INVALID-LINK--
- The Boroxine–Boronic Acid Equilibrium. (2020). University of Edinburgh Research Explorer. --INVALID-LINK--
- Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis. (2005). National Center for Biotechnology Information. --INVALID-LINK--
- RECRYSTALLISATION. University of Calgary. --INVALID-LINK--

- Dehydration of phenylboronic acid with the formation of boroxine. (2019). ResearchGate. --INVALID-LINK--
- Synthetic applications of fluorous solid-phase extraction (F-SPE). (2010). National Center for Biotechnology Information. --INVALID-LINK--
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC
[pmc.ncbi.nlm.nih.gov]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC
[pmc.ncbi.nlm.nih.gov]
- 21. Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Alternative Purification Techniques for Polar Boronic Acids]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1441393#alternative-purification-techniques-for-polar-boronic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com